molecular formula C7H7NOS B2647270 4-Cyclopropylthiazole-2-carbaldehyde CAS No. 211942-97-1

4-Cyclopropylthiazole-2-carbaldehyde

Cat. No.: B2647270
CAS No.: 211942-97-1
M. Wt: 153.2
InChI Key: LLLVTDUXRVXBOA-UHFFFAOYSA-N
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Description

4-Cyclopropylthiazole-2-carbaldehyde (CAS 211942-97-1) is a high-value chemical building block with significant potential in medicinal chemistry and drug discovery. This compound features a thiazole core, a privileged scaffold in pharmacology, coupled with a cyclopropyl substituent. The cyclopropyl group is valued for its ability to influence a molecule's metabolic stability, bioavailability, and overall potency by modifying its electronic properties and three-dimensional shape . The aldehyde functional group makes this compound a key synthetic intermediate for constructing diverse libraries of more complex molecules, primarily through condensation reactions to form hydrazone and other derivatives . Research into analogous thiazole-bearing compounds has demonstrated a wide spectrum of biological activities, positioning this chemical class as a source for developing new therapeutic agents . Specifically, synthetic derivatives based on the 4-cyclopropylthiazole scaffold have shown promising and potent antifungal activity against pathogenic Candida species, including clinical isolates, with efficacy comparable to or even exceeding standard antifungal treatments . Furthermore, select derivatives have exhibited significant anticonvulsant properties in animal models of seizures, without impairing motor coordination, highlighting their potential for central nervous system (CNS) drug development . The exploration of thiazole compounds is also being actively pursued in other areas, such as oncology and the treatment of infectious diseases like toxoplasmosis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use, as this compound may be hazardous and requires careful handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVTDUXRVXBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211942-97-1
Record name 4-cyclopropyl-1,3-thiazole-2-carbaldehyde
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Advanced Synthetic Methodologies for 4 Cyclopropylthiazole 2 Carbaldehyde

Stereochemical Control in 4-Cyclopropylthiazole-2-carbaldehyde Synthesis

An analysis of the molecular structure of this compound reveals the absence of any chiral centers. The molecule does not possess any stereoisomers, and therefore, considerations of stereochemical control are not applicable to its synthesis. The primary focus of synthetic strategies is on achieving high yields and purity through efficient bond-forming reactions to construct the cyclopropyl-substituted thiazole (B1198619) ring and introduce the carbaldehyde functionality.

Green Chemistry Principles and Sustainable Synthetic Routes Towards this compound

The application of green chemistry principles to the synthesis of thiazole derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. nih.gov While specific green synthetic routes for this compound are not extensively detailed in the literature, general sustainable approaches for thiazole synthesis can be adapted. nih.gov These methodologies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govmdpi.com

Key green chemistry principles that could be applied to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives such as water or deep eutectic solvents (DESs). researchgate.net For instance, multicomponent reactions in water have been successfully employed for the synthesis of various thiazole derivatives. nih.gov

Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. nih.gov Biocatalysts, such as chitosan (B1678972) and its derivatives, have been utilized as effective and recyclable catalysts for thiazole synthesis under mild conditions. nih.govmdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as efficient energy sources that can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com

The following table summarizes some green chemistry approaches applicable to thiazole synthesis, which could potentially be adapted for the production of this compound.

Green Chemistry ApproachDescriptionPotential Benefits for Synthesis
Multicomponent Reactions in Water Combining multiple starting materials in water in a single step to form the desired product. nih.govReduced use of volatile organic compounds (VOCs), simplified workup procedures.
Ultrasound-Assisted Synthesis The use of ultrasonic irradiation to promote the reaction. nih.govShorter reaction times, milder reaction conditions, and high yields.
Biocatalyst-Mediated Synthesis Employment of catalysts derived from renewable resources, such as chitosan. nih.govmdpi.comUse of a reusable, biodegradable, and non-toxic catalyst.
Microwave-Assisted Synthesis Utilizing microwave energy to heat the reaction mixture. mdpi.comRapid heating, leading to significantly reduced reaction times and often improved yields.

Scalable Synthesis and Purification Techniques for this compound

The key steps in this scalable synthesis and purification process, which could be adapted for this compound, are:

Preparation of the Acid Chloride: The corresponding 4-cyclopropylthiazole-2-carboxylic acid would first be converted to its acid chloride, for example, by reacting it with thionyl chloride. nih.gov

Catalytic Hydrogenation: The resulting acid chloride would then be subjected to catalytic hydrogenation using a palladium on barium sulfate (B86663) catalyst. nih.gov

Purification: The crude product can be purified through a series of extraction and distillation steps. A typical procedure involves filtering the catalyst, followed by an acid-base extraction to isolate the aldehyde, and finally, distillation of the solvent to obtain the pure product. nih.gov

The following table outlines the reaction conditions and results for the synthesis of the analogous 4-methyl-5-formylthiazole, providing a potential framework for the scalable synthesis of this compound. nih.gov

ParameterCondition/Value
Starting Material 4-methylthiazole-5-carboxylic acid chloride
Catalyst Pd/BaSO₄
Solvent Xylene
Temperature 140°C (Reflux)
Purification Method Extraction with 10% HCl, neutralization, extraction with chloroform, and distillation.

This approach avoids the use of harsh oxidizing agents and expensive reducing agents, making it a more economical and environmentally conscious choice for large-scale production. nih.gov

Elucidation of Chemical Reactivity and Transformation Mechanisms of 4 Cyclopropylthiazole 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety of 4-Cyclopropylthiazole-2-carbaldehyde

The aldehyde functional group is a key site of reactivity in this compound, participating in a wide range of chemical transformations. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to addition products, while the adjacent proton is not readily acidic. The reactivity is influenced by the electron-withdrawing nature of the thiazole (B1198619) ring.

The most characteristic reaction of the aldehyde moiety is nucleophilic addition. pressbooks.publibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³ and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. pressbooks.publibretexts.org

Common nucleophilic addition reactions include:

Grignard and Organolithium Reactions: Treatment with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) results in the formation of a new carbon-carbon bond, yielding a secondary alcohol upon acidic workup.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the aldehyde group produces a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and other compounds. pressbooks.pub

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, replacing the carbon-oxygen double bond with a carbon-carbon double bond. This is a crucial method for olefination.

Condensation reactions involve the addition of a nucleophile followed by the elimination of a small molecule, typically water. mdpi.com A prime example is the reaction with primary amines to form imines (Schiff bases). wikipedia.org This reaction is often catalyzed by acid and proceeds through a hemiaminal intermediate. wikipedia.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions
Reaction TypeReagentIntermediateProduct Type
Grignard ReactionR-MgX, then H₃O⁺Magnesium AlkoxideSecondary Alcohol
Cyanohydrin FormationNaCN, H⁺AlkoxideCyanohydrin
Wittig ReactionPh₃P=CHRBetaine/OxaphosphetaneAlkene
Imine FormationR-NH₂HemiaminalImine (Schiff Base)

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to 4-cyclopropylthiazol-2-yl)methanol can be achieved using various metal hydride reagents. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol, that readily reduces aldehydes and ketones. libretexts.orgcommonorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also convert the aldehyde to the corresponding primary alcohol. libretexts.orgyoutube.com It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com

Oxidation: Oxidation of the aldehyde functionality yields 4-cyclopropylthiazole-2-carboxylic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents , such as Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid).

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a qualitative test for aldehydes.

Table 2: Reductive and Oxidative Transformations
TransformationReagent(s)Product
ReductionNaBH₄ or LiAlH₄/H₂O(4-Cyclopropylthiazol-2-yl)methanol
OxidationKMnO₄ or Jones Reagent4-Cyclopropylthiazole-2-carboxylic acid

Chemical derivatization is often employed to enhance the detection and separation of aldehydes in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netdntb.gov.ua This process involves chemically modifying the analyte to improve its properties for analysis, such as by adding a chromophore for UV detection or a fluorophore for fluorescence detection. researchgate.net

For HPLC analysis, the aldehyde can be reacted with reagents containing functionalities that are easily detectable. researchgate.net Common derivatizing agents for aldehydes include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with the aldehyde to form a stable, colored 2,4-dinitrophenylhydrazone derivative, which can be easily detected by UV-Vis spectrophotometry.

Dansyl hydrazine: Forms a highly fluorescent derivative, allowing for sensitive detection by fluorescence detectors.

For GC analysis, derivatization is used to increase the volatility and thermal stability of the compound. Silylation is a common technique where a reactive silyl (B83357) group, such as from N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of an enol form, though this is less common for simple aldehydes. More typically, the aldehyde is converted to a more volatile derivative like an oxime.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocyclic system. nih.gov Its aromaticity imparts significant stability, and the presence of both sulfur and nitrogen heteroatoms influences its electronic properties and reactivity. nih.govpharmaguideline.com The nitrogen atom is basic and can be protonated, while the ring itself can undergo substitution reactions. pharmaguideline.com The electron distribution in the ring makes the C5 position relatively electron-rich and thus susceptible to electrophilic attack, whereas the C2 position is electron-deficient and a target for nucleophilic attack. pharmaguideline.com

Electrophilic Aromatic Substitution: Due to the electronic nature of the thiazole ring, electrophilic substitution reactions typically occur at the C5 position, which is the most electron-rich carbon. pharmaguideline.comnumberanalytics.com The presence of the electron-withdrawing 2-carbaldehyde group further deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C5 position. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Introduction of a nitro group at the C5 position can be accomplished using a mixture of nitric and sulfuric acids. numberanalytics.com

Sulfonation: Reaction with oleum (B3057394) can introduce a sulfonic acid group at the C5 position. slideshare.net

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the thiazole ring is less common than electrophilic substitution and generally requires a good leaving group or harsh conditions. numberanalytics.com The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.comcutm.ac.in In this compound, the aldehyde group itself is not a leaving group. However, if it were converted to a different functional group or if a leaving group were present at the C2 position of a related thiazole derivative, nucleophilic substitution could occur. For example, a 2-halothiazole derivative can react with strong nucleophiles to displace the halide. cutm.ac.in

Under certain conditions, the thiazole ring can undergo cleavage or rearrangement.

Reductive Ring-Opening: The thiazole ring can be opened reductively using strong reducing agents like sodium in liquid ammonia (B1221849). pharmaguideline.comresearchgate.net This process typically involves cleavage of the sulfur-carbon bonds, leading to acyclic products. pharmaguideline.comresearchgate.net The specific products formed depend on the substituents present on the thiazole ring. researchgate.net

Rearrangement Pathways: Thiazoles can participate in cycloaddition reactions, which can be followed by rearrangement. For instance, Diels-Alder reactions with alkynes at high temperatures can lead to the formation of a pyridine (B92270) derivative after the extrusion of sulfur. wikipedia.org This transformation proceeds through several intermediates, including a formal [2+2] cycloaddition, an electrocyclic ring opening, and an electrocyclic ring-closing before the sulfur atom is eliminated. wikipedia.org

Chemical Transformations Influenced by the Cyclopropyl (B3062369) Group

The presence of a cyclopropyl group at the C4 position of the thiazole ring introduces significant structural and electronic features that influence the reactivity of this compound. The inherent ring strain of the cyclopropane (B1198618) moiety and its unique electronic properties, which are distinct from other alkyl or aryl substituents, create pathways for unique chemical transformations.

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or radical-mediated pathways. wikipedia.org In the context of this compound, the thiazole-2-carbaldehyde moiety acts as an electron-withdrawing group, which can polarize the attached cyclopropane ring and facilitate its opening.

The mechanism of ring-opening is highly dependent on the reaction conditions. Under acidic conditions, protonation of the cyclopropane ring can lead to a corner-protonated species that subsequently opens to form a carbocation. This carbocation can then be trapped by a nucleophile. For instance, reaction with nitrous acid has been shown to cause selective cleavage of a cyclopropyl group from an aromatic amine nitrogen, proceeding through a radical cation intermediate followed by rapid ring opening. researchgate.net A similar mechanism could be envisioned for this compound, where the resulting intermediate is stabilized by the heterocyclic system.

Alternatively, radical-initiated reactions can induce homolytic cleavage of a C-C bond within the cyclopropane ring. The stability of the resulting radical intermediate would direct the regioselectivity of the ring-opening. The presence of the thiazole ring could influence the stability of these intermediates and, therefore, the final product distribution.

Table 1: Potential Cyclopropane Ring-Opening Pathways
Reaction TypeConditions/ReagentsPlausible MechanismPotential Product Type
Acid-Catalyzed OpeningStrong acids (e.g., HBr, HI), Lewis acidsFormation of a stabilized carbocation intermediate followed by nucleophilic attack.Halogenated or solvolyzed alkyl chain at the C4 position.
Radical-Mediated OpeningRadical initiators (e.g., AIBN), light, or heatHomolytic bond cleavage to form a radical intermediate, which can be trapped or undergo further rearrangement.Functionalized open-chain derivatives.
Transition Metal-CatalyzedPd(0), Rh(I), Ni(0) complexesOxidative addition of the metal into a C-C bond of the cyclopropane ring, leading to a metallacyclobutane intermediate.Cycloaddition products or rearranged isomers.

The cyclopropyl group exerts both electronic and steric effects that modulate the reactivity of the attached thiazole ring. Electronically, the cyclopropyl group is complex; it is σ-electron-withdrawing due to the high s-character of its C-C bonds, but it can act as a π-electron-donating group through its Walsh orbitals. wikipedia.org This π-donating capability allows it to engage in conjugation with adjacent unsaturated systems, a property often compared to that of a vinyl group.

This electron-donating character can increase the electron density within the thiazole ring, particularly at the C5 position, potentially influencing the regioselectivity of electrophilic substitution reactions. The thiazole ring itself has a distinct electronic profile: the C2 position is electron-deficient due to the adjacent nitrogen and sulfur atoms, while the C5 position is comparatively electron-rich. pharmaguideline.com The donation from the cyclopropyl group at C4 would further enhance the nucleophilicity of the C5 position, making it a more favorable site for attack by electrophiles.

Sterically, the cyclopropyl group imposes moderate bulk, which can influence the approach of reagents to the adjacent C5 position and the nitrogen atom (N3) of the thiazole ring. This steric hindrance could direct reactions to other, less hindered positions or affect the conformational preferences of reaction intermediates.

Table 2: Comparison of Substituent Effects on Thiazole Ring
Substituent at C4Electronic EffectSteric EffectPredicted Influence on Thiazole Reactivity
-H (Hydrogen)NeutralMinimalBaseline reactivity for the thiazole ring.
-CH₃ (Methyl)Weakly electron-donating (inductive)SmallSlight activation of the ring towards electrophiles.
-c-C₃H₅ (Cyclopropyl)π-donating, σ-withdrawingModerateStrong activation of the C5 position towards electrophiles; moderate steric hindrance at C5 and N3.
-Ph (Phenyl)Electron-donating or -withdrawing (mesomeric/inductive)SignificantCan activate or deactivate the ring depending on phenyl substitution; significant steric hindrance.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. benthamdirect.com Aldehydes are frequent and versatile components in a wide array of MCRs, and this compound is well-suited to serve this role. The aldehyde functionality provides the electrophilic carbon center necessary for initial condensation or addition steps that trigger the reaction cascade.

Several classic MCRs could potentially incorporate this compound to generate complex heterocyclic structures. For example:

Hantzsch Dihydropyridine (B1217469) Synthesis: In a modified Hantzsch reaction, this compound could react with two equivalents of a β-ketoester and an ammonia source to produce dihydropyridine derivatives bearing the 4-cyclopropylthiazole (B1487570) moiety.

Biginelli Reaction: This reaction involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. Using this compound would yield dihydropyrimidinones with the cyclopropyl-thiazole substituent at the C4 position of the resulting ring.

Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The aldehyde component, this compound, would be integrated into the final peptide-like scaffold.

The participation of this compound in such reactions would provide a straightforward route to novel, complex molecules with potential applications in medicinal chemistry and materials science, leveraging the structural and biological significance of the thiazole core. benthamdirect.comnih.gov

Table 3: Potential Multi-Component Reactions with this compound
Reaction NameOther Key ReactantsResulting Heterocyclic CoreRole of this compound
Hantzsch Synthesisβ-Ketoester, AmmoniaDihydropyridineProvides the C4 carbon and its substituent for the dihydropyridine ring.
Biginelli Reactionβ-Dicarbonyl compound, Urea/ThioureaDihydropyrimidinone/-thioneForms the C4 position of the dihydropyrimidinone ring.
Mannich ReactionAmine, Active methylene (B1212753) compoundβ-Aminocarbonyl compound (Mannich base)Electrophilic carbonyl component that condenses with the amine.
Ugi ReactionAmine, Carboxylic acid, Isocyanideα-Acylamino amideCarbonyl component for the formation of the initial imine intermediate.

Advanced Structural Characterization and Spectroscopic Investigations of 4 Cyclopropylthiazole 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Cyclopropylthiazole-2-carbaldehyde, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.

Detailed ¹H, ¹³C, and Heteronuclear NMR Spectral Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, thiazole (B1198619) ring, and cyclopropyl (B3062369) group protons. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically around δ 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The lone proton on the thiazole ring (H5) is anticipated to resonate as a singlet further upfield. The cyclopropyl group would present a more complex pattern, with a multiplet for the methine proton (CH) and separate multiplets for the diastereotopic methylene (B1212753) protons (CH₂), all in the upfield region (typically δ 0.5-2.5 ppm).

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (δ 180-190 ppm). The carbons of the thiazole ring would resonate in the aromatic region (δ 110-170 ppm). The cyclopropyl group carbons, including the methine and methylene carbons, would be found in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.0 (s)180 - 190
Thiazole C2-160 - 170
Thiazole C4-150 - 160
Thiazole C57.0 - 7.5 (s)115 - 125
Cyclopropyl CH1.8 - 2.2 (m)10 - 20
Cyclopropyl CH₂0.8 - 1.2 (m)5 - 15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the cyclopropyl methine proton to the cyclopropyl methylene protons, confirming the integrity of the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This technique would definitively link the proton signals of the thiazole H5, aldehyde CHO, and cyclopropyl CH and CH₂ groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. Key expected correlations would include the aldehyde proton (CHO) to the thiazole C2 carbon, and the thiazole H5 proton to the C4 and C2 carbons. Furthermore, the cyclopropyl methine proton would show a correlation to the thiazole C4 carbon, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. slideshare.net A NOESY spectrum could reveal through-space interactions between the aldehyde proton and the thiazole H5 proton, or between the cyclopropyl protons and the thiazole ring, helping to define the preferred orientation of the cyclopropyl group relative to the thiazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. nih.gov For this compound (C₇H₇NOS), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. chemscene.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. Plausible fragmentation pathways for this compound could include:

Loss of the formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the cyclopropyl group.

Fission of the thiazole ring.

Predicted HRMS Fragments for this compound

Note: The following table lists potential fragments and their theoretical exact masses.

Fragment Ion Proposed Structure Theoretical m/z
[M-H]⁺C₇H₆NOS⁺152.0165
[M-CO]⁺˙C₆H₇NS⁺˙125.0294
[M-C₃H₅]⁺C₄H₂NOS⁺111.9852

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

In the IR spectrum of this compound, a strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the aldehyde, typically appearing in the range of 1680-1710 cm⁻¹. The C-H stretch of the aldehyde proton would be visible as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. Vibrations associated with the thiazole ring, such as C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the cyclopropyl and thiazole moieties would be observed around 3000-3100 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. iku.edu.trresearching.cn The symmetric vibrations of the thiazole and cyclopropyl rings would likely produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Functional Group/Bond Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Aldehyde C=OStretch1680 - 1710Strong
Aldehyde C-HStretch2810-2830 & 2710-2730Medium
Thiazole C=N/C=CRing Stretch1400 - 1600Medium-Strong
Aromatic/Cyclopropyl C-HStretch3000 - 3100Medium
Cyclopropyl RingRing Deformation800 - 1050Variable

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule. The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions.

The highly conjugated system of the thiazole ring and the carbonyl group will give rise to intense π→π* transitions at shorter wavelengths. A weaker n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, is expected to appear as a distinct shoulder or a separate band at a longer wavelength. Computational studies on similar aldehyde-containing heterocyclic compounds can help in assigning these electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity established by NMR.

Conformation: The exact orientation of the cyclopropyl group relative to the thiazole ring and the conformation of the aldehyde group.

Planarity: The degree of planarity of the thiazole ring.

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking between thiazole rings, or other van der Waals forces that govern the crystal packing. Studies on other substituted thiazoles have revealed the importance of such interactions in their crystal structures. st-andrews.ac.uk

This data is invaluable for understanding the molecule's structure-property relationships and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of 4 Cyclopropylthiazole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a powerful lens through which to examine the electronic structure and properties of molecules like 4-cyclopropylthiazole-2-carbaldehyde. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying the intricate details of electron distribution and its influence on molecular behavior.

These calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of electronic properties can be derived. For instance, the dipole moment, polarizability, and various molecular orbital energies are readily calculated. In studies of related thiazole (B1198619) derivatives, DFT calculations have been successfully used to determine optimized geometries, vibrational frequencies, and atomic charges in the ground state. researchgate.netbohrium.com

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental data or even predict the spectra of unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. mdpi.com These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing these theoretical spectra with experimental data, researchers can confirm the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from its optimized geometry. These frequencies correspond to the absorption peaks in an IR spectrum. mdpi.com For this compound, theoretical IR spectroscopy would reveal the characteristic stretching and bending frequencies of its functional groups, such as the C=O of the aldehyde, the C=N and C-S bonds within the thiazole ring, and the C-H bonds of the cyclopropyl (B3062369) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For aldehydes, a weak absorption in the 270-300 nm range is common, corresponding to an n→π* transition. masterorganicchemistry.com

Table 1: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value/Range
¹H NMR Chemical Shift (ppm)
Aldehyde H 9.5 - 10.5
Thiazole Ring H 7.0 - 8.5
Cyclopropyl Group H 0.5 - 2.0
¹³C NMR Chemical Shift (ppm)
Aldehyde C=O 180 - 200
Thiazole Ring C 110 - 160
Cyclopropyl Group C 5 - 20
Key IR Vibrational Frequencies (cm⁻¹)
C=O Stretch (Aldehyde) 1680 - 1720
C=N Stretch (Thiazole) 1580 - 1650
C-H Stretch (Cyclopropyl) 2900 - 3100
UV-Vis Absorption (λmax, nm)
π→π* Transition ~230 - 260

This table contains illustrative data based on typical values for similar functional groups and molecular structures, as specific published data for this compound is not available.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are crucial for understanding a molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov For this compound, the MEP would likely show a region of negative potential around the oxygen and nitrogen atoms, and positive potential near the aldehyde hydrogen.

Frontier Molecular Orbital (FMO) Analysis: The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

Property Illustrative Value
HOMO Energy -6.5 eV
LUMO Energy -2.0 eV

This table contains illustrative data based on typical values for similar heterocyclic aldehydes, as specific published data for this compound is not available.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key rotatable bonds are between the cyclopropyl group and the thiazole ring, and between the aldehyde group and the thiazole ring.

By systematically rotating these bonds and calculating the energy of the resulting conformers, a potential energy surface (PES) can be mapped. This map reveals the low-energy (stable) conformations and the energy barriers between them. utdallas.edu Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and its interactions with other molecules.

Theoretical Studies on Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as nucleophilic addition to the aldehyde group, theoretical studies can map out the entire reaction pathway.

This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. nih.gov By calculating the energies of these species, the activation energy for each step can be determined, providing insights into the reaction kinetics. For example, a DFT study on the reaction of benzaldehyde (B42025) with an amine identified three transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination. nih.gov A similar approach could be applied to reactions of this compound.

Ligand-Based and Structure-Based Computational Approaches for Derivative Design (excluding biological activity data)

Computational methods are instrumental in the rational design of new molecules with desired properties. These approaches can be broadly categorized as ligand-based and structure-based.

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on a set of molecules with known properties to build a model that predicts the properties of new, untested molecules. Techniques such as Quantitative Structure-Property Relationship (QSPR) studies can correlate structural features with physicochemical properties.

Structure-Based Design: When the three-dimensional structure of a target protein is known, structure-based design can be employed. This involves docking virtual libraries of compounds into the active site of the protein to predict their binding affinity and mode. Even without considering biological activity, these methods can be used to design derivatives of this compound with improved properties such as solubility or metabolic stability, based on their predicted interactions with a target binding site.

Advanced Applications of 4 Cyclopropylthiazole 2 Carbaldehyde in Diverse Chemical Domains

4-Cyclopropylthiazole-2-carbaldehyde as a Key Synthetic Intermediate for Complex Heterocyclic Systems

The aldehyde functionality at the C2 position of the thiazole (B1198619) ring is a crucial feature that allows this compound to serve as a precursor for more elaborate molecular architectures, particularly fused heterocyclic systems and macrocycles.

Heterocyclic aldehydes are well-established precursors for the construction of fused-ring systems through various cyclization and cyclocondensation reactions. semanticscholar.orgresearchgate.net The reactivity of the aldehyde group in this compound allows it to participate in reactions that form new rings fused to the thiazole core. For instance, aldehydes can undergo condensation reactions with compounds containing active methylene (B1212753) groups or other nucleophiles to initiate ring closure. pharmaguideline.com

One potential pathway involves the condensation of this compound with an appropriate amine-containing reactant, followed by an intramolecular cyclization to yield a thiazolo-fused nitrogen-containing heterocycle. Similar strategies have been successfully employed with other heterocyclic aldehydes, such as pyrazole-4-carbaldehydes, to synthesize a variety of fused systems like pyrazolo[3,4-b]pyridines. semanticscholar.org Furthermore, thiazole derivatives are known to participate in cycloaddition reactions, which can be a powerful tool for constructing complex, three-dimensional fused scaffolds. wikipedia.orgnih.gov The specific reaction conditions and the nature of the reaction partner would dictate the structure of the resulting fused system, offering a modular approach to a diverse range of complex heterocycles.

Table 1: Potential Reactions for Fused-Ring Synthesis

Reaction Type Reactant Partner Example Potential Fused Product
Condensation/Cyclization β-ketoesters, malononitrile Thiazolo[3,2-a]pyridines
Pictet-Spengler Reaction Tryptamine derivatives Thiazolo-fused β-carbolines

Macrocycles are a class of molecules that have garnered significant interest in fields ranging from medicinal chemistry to materials science. nih.gov The synthesis of these large-ring structures often relies on the use of rigid or pre-organized building blocks to facilitate the challenging cyclization step. cam.ac.uk this compound can function as such a building block. Its aldehyde group can be used in multicomponent reactions, which are highly efficient for assembling complex linear precursors required for macrocyclization. core.ac.uk

For example, the aldehyde can participate in a Passerini or Ugi reaction to incorporate the cyclopropyl-thiazole motif into a peptide-like backbone, which can then be cyclized via techniques like ring-closing metathesis or macrolactamization. nih.gov Additionally, the thiazole ring itself can play a role in directing the assembly of supramolecular structures through non-covalent interactions, such as thiazole-carbonyl (S···O) interactions, which have been observed to mediate crystal packing in thiazole-containing cyclic peptides. acs.org This suggests that the cyclopropyl-thiazole unit could be strategically employed to control the solid-state architecture of larger molecular assemblies.

Role of this compound in the Design of Novel Ligands for Catalysis

The development of chiral ligands is paramount to the field of asymmetric catalysis, which focuses on the selective synthesis of a single enantiomer of a chiral molecule. nih.gov The aldehyde functionality of this compound makes it an attractive starting material for the synthesis of novel chiral ligands.

A common and effective method for preparing chiral ligands involves the condensation of an aldehyde with a chiral amine. beilstein-archives.orgnih.gov Following this principle, this compound can be reacted with a chiral amino alcohol or diamine to form a chiral imine or a more complex heterocyclic structure, such as an imidazolidin-4-one. beilstein-archives.orgnih.gov This reaction creates a new stereocenter or incorporates a chiral backbone, embedding the cyclopropyl-thiazole moiety within a chiral environment.

The thiazole nitrogen and sulfur atoms can act as donor atoms for coordination to a metal center, making the resulting molecules suitable as bidentate or potentially tridentate ligands. The cyclopropyl (B3062369) group can introduce steric bulk and conformational rigidity, which are often crucial for achieving high levels of enantioselectivity in catalytic reactions. mdpi.com

Table 2: Proposed Synthesis of a Chiral Thiazole-Based Ligand

Step Reactants Product Type Key Features
1 This compound, Chiral Amino Acid (e.g., (S)-Valinol) Chiral Schiff Base Imine formation, introduction of stereocenter
2 Reduction of Schiff Base (e.g., with NaBH₄) Chiral Amino Alcohol Ligand Stable C-N bond, N and O/S donor atoms

Once synthesized, metal complexes of chiral ligands derived from this compound could be screened for activity in a variety of asymmetric transformations. Ligands with similar structural motifs, such as those based on pyridine (B92270) or imidazole, have proven effective in reactions like the asymmetric Henry reaction (nitroaldol reaction) and the addition of organozinc reagents to aldehydes. nih.govelectronicsandbooks.com

The electronic properties of the thiazole ring and the steric influence of the cyclopropyl group would play a critical role in modulating the reactivity and selectivity of the metal catalyst. electronicsandbooks.com The specific choice of metal center (e.g., copper, titanium, palladium) would further define the scope of potential catalytic applications, ranging from C-C bond formations to asymmetric reductions and oxidations. electronicsandbooks.commdpi.com The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize performance for a specific catalytic reaction.

Exploitation in Materials Science as a Structural Component (Focus on chemical synthesis, not material properties)

The aldehyde group of this compound provides a reactive site for its incorporation into polymeric structures. The synthesis of conductive polymers from heterocyclic monomers is an active area of research, and functionalized aldehydes offer a route to create polymers with tailored properties.

A direct precedent for this application is the acid-catalyzed polymerization of thiophene-2-carbaldehyde, where polymerization occurs through the aldehyde group via an electrophilic addition mechanism. journalskuwait.org A similar synthetic strategy could be applied to this compound. Using an acid catalyst like hydrochloric acid could initiate the polymerization, linking the monomer units to form a polyacetal-type backbone with pendant cyclopropyl-thiazole side chains.

The resulting polymer would have a distinct structure where the heterocyclic units are not part of the main conductive backbone but are attached to it. This approach allows for the incorporation of the specific electronic and structural features of the cyclopropyl-thiazole group into a larger macromolecular framework. The synthesis could be controlled to vary the molecular weight and structure of the polymer, offering a new class of materials derived from this functionalized thiazole monomer.

Monomer or Building Block for Functional Polymer Architectures

The aldehyde functionality of this compound makes it a prime candidate as a monomer or building block for the synthesis of functional polymer architectures. The reactivity of the carbaldehyde group allows for its participation in various polymerization reactions, such as condensation polymerizations. For instance, it can react with compounds containing active methylene groups or with amines to form poly(azomethine)s or Schiff base polymers. These polymers are of interest due to their potential semiconducting and photoluminescent properties.

The incorporation of the 4-cyclopropylthiazole (B1487570) moiety into a polymer backbone could impart unique characteristics. The thiazole ring is known for its thermal stability and electron-rich nature, which can contribute to the electronic properties of the resulting polymer. The cyclopropyl group, with its inherent ring strain and unique electronic character, may influence the polymer's solubility, morphology, and solid-state packing.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer/ReagentResulting Polymer TypePotential Properties
Condensation PolymerizationDiaminesPoly(azomethine) / Poly(Schiff base)Semiconducting, Thermally Stable
Knoevenagel CondensationCompounds with active methylene groupsPoly(vinylidene) derivativesConjugated, Optically Active
Wittig-type ReactionsBis(phosphonium) saltsPoly(phenylene vinylene) analoguesElectroluminescent, Conductive

Integration into Organic Electronic Materials (e.g., dye synthesis, without device performance)

In the field of organic electronic materials, thiazole-containing compounds are frequently utilized in the synthesis of dyes for applications such as dye-sensitized solar cells and organic light-emitting diodes. The this compound scaffold is a promising starting material for the synthesis of novel organic dyes. The electron-rich thiazole ring can act as a core or a component of a donor-pi-acceptor (D-π-A) system, which is a common design motif for organic electronic materials.

The carbaldehyde group serves as a versatile synthetic handle for extending the π-conjugation of the molecule. Through reactions such as Knoevenagel condensation, Wittig reactions, or Suzuki cross-coupling (after conversion of the aldehyde to a halide), the this compound can be coupled with various aromatic and heteroaromatic moieties to create complex, conjugated dye molecules. The cyclopropyl substituent can enhance the solubility of these often planar and rigid molecules, which is a crucial factor for their processing and incorporation into devices.

Investigations in Medicinal Chemistry as a Scaffold for Chemical Libraries (Excluding clinical data, safety, or dosage)

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The unique structural features of this compound make it an attractive starting point for the generation of chemical libraries for drug discovery purposes.

Development of Structurally Diverse Derivatives

The aldehyde group of this compound is a gateway to a vast array of chemical transformations, enabling the synthesis of a structurally diverse library of derivatives. Key reactions that can be employed include:

Reductive amination: Reaction with a wide range of primary and secondary amines to produce a library of secondary and tertiary amines.

Wittig reaction and its variants: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituents.

Grignard and organolithium reactions: Formation of secondary alcohols, which can be further functionalized.

Condensation reactions: For example, with hydrazines to form hydrazones, or with hydroxylamine (B1172632) to form oximes.

These reactions allow for the systematic modification of the scaffold at the 2-position, leading to a large number of distinct compounds for screening.

Exploration of Structure-Property Relationships for Chemical Diversity (without specific biological targets or clinical outcomes)

The development of a chemical library based on the this compound scaffold allows for the systematic exploration of structure-property relationships. By varying the substituents introduced via the aldehyde group and potentially modifying the cyclopropyl group, chemists can modulate key physicochemical properties of the resulting molecules.

Table 2: Modulable Physicochemical Properties of this compound Derivatives

PropertyModulating Structural FeatureRationale
Lipophilicity (logP)Nature of the substituent introduced at the 2-position (e.g., alkyl, aryl, polar groups).The overall balance of hydrophobic and hydrophilic groups determines the compound's partitioning behavior.
Molecular WeightSize of the added substituent.Direct correlation with the mass of the appended group.
Hydrogen Bonding CapacityIntroduction of H-bond donors/acceptors (e.g., -OH, -NH2, amides).Influences solubility and potential interactions with biological macromolecules.
Molecular Shape and RigidityIntroduction of rigid (e.g., aromatic rings) or flexible (e.g., alkyl chains) groups.Affects how the molecule can fit into binding pockets.
Electronic PropertiesIntroduction of electron-donating or electron-withdrawing groups.Modulates the reactivity and potential for electronic interactions.

By systematically synthesizing and analyzing derivatives, researchers can build a comprehensive understanding of how structural modifications influence these fundamental properties. This knowledge is invaluable for designing future generations of compounds with tailored characteristics for various chemical and biological applications, without focusing on specific clinical outcomes at this stage of research.

Future Research Directions and Unresolved Challenges Pertaining to 4 Cyclopropylthiazole 2 Carbaldehyde

Discovery of Novel and Efficient Synthetic Pathways for Enhanced Atom Economy

A primary challenge in the synthesis of functionalized heterocyles like 4-cyclopropylthiazole-2-carbaldehyde is the development of environmentally benign and efficient processes. The principle of atom economy, which emphasizes maximizing the incorporation of all materials from the start into the final product, is a key driver for innovation. jocpr.comnih.gov Future research should focus on moving beyond traditional, often multi-step syntheses that generate significant waste, towards more streamlined and sustainable methods. nih.govresearchgate.net

Promising research avenues include the development of one-pot, multi-component reactions (MCRs). bepls.comnih.gov An MCR-based approach could theoretically construct the 4-cyclopropylthiazole (B1487570) core in a single step from simple, readily available precursors, significantly reducing solvent use, energy consumption, and purification steps. Furthermore, exploring catalyst-free synthetic routes or employing recyclable, green catalysts could offer substantial environmental benefits. bepls.comnih.gov Microwave-assisted and ultrasound-mediated syntheses are other green chemistry techniques that could accelerate reaction times and improve yields. bepls.comresearchgate.net

Synthetic Strategy Traditional Hantzsch Synthesis (Hypothetical) Future Green Synthesis (Proposed)
Description A multi-step process likely involving the synthesis of a cyclopropyl-containing thioamide and subsequent condensation with a halocarbonyl compound.A one-pot, multi-component reaction of a cyclopropyl-containing starting material, a sulfur source, and a C2-aldehyde synthon.
Key Principles Stepwise, stoichiometric reagents.Atom Economy, jocpr.com solvent minimization, potential for catalysis.
Potential Byproducts Stoichiometric salts, multiple solvent wastes.Minimal byproducts (e.g., water). nih.gov
Atom Economy Low to moderate.High to excellent.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The chemical structure of this compound features multiple reactive sites: the aldehyde carbonyl group, the electron-rich thiazole (B1198619) ring, and the strained cyclopropyl (B3062369) ring. A significant challenge is achieving chemoselectivity—the preferential reaction of a reagent with one functional group in the presence of others. wikipedia.orgnih.gov

Future research should systematically investigate the chemoselective transformations of this molecule. For example, controlling the reaction conditions to selectively target the aldehyde for condensation or oxidation reactions without affecting the thiazole or cyclopropyl groups is a key objective. pharmaguideline.com Conversely, exploring electrophilic substitution on the thiazole ring while preserving the aldehyde functionality is another important area. The electronic influence of the cyclopropyl group on the reactivity of the thiazole-2-carbaldehyde system is not well understood and warrants detailed mechanistic studies. Understanding these reactivity patterns will enable the precise and predictable synthesis of complex derivatives. wikipedia.orgyoutube.com

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

To optimize synthetic pathways and ensure process safety and reproducibility, real-time monitoring of reaction progress is crucial. Process Analytical Technology (PAT) provides tools for in situ analysis, offering a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities. numberanalytics.comnih.gov

The application of PAT to the synthesis of this compound represents a significant research direction. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy could be employed for continuous, real-time monitoring of the reaction mixture. americanpharmaceuticalreview.com These spectroscopic methods can track the consumption of reactants and the formation of the product by identifying characteristic vibrational frequencies of the functional groups involved. This data allows for precise determination of reaction endpoints, optimization of process parameters (like temperature and dosing rates), and ensures consistent product quality, which is particularly important for scaling up production. americanpharmaceuticalreview.comacs.org

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in safety, efficiency, and scalability over traditional batch processing. numberanalytics.com The integration of this compound synthesis into a continuous flow platform is a logical and important future step. nih.govresearchgate.net

A flow chemistry approach would enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. researchgate.net The small reactor volumes enhance heat transfer and mixing, making the process safer, especially for potentially exothermic reactions. nih.gov Furthermore, flow synthesis can be readily automated, allowing for high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for further research and development. This methodology is particularly well-suited for multi-step sequences, where intermediates are generated and consumed in a continuous stream without isolation. nih.gov

Conceptual Frameworks for Broadening the Scope of Applications of this compound Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The unique combination of the cyclopropyl and thiazole moieties in this compound offers exciting possibilities for designing novel bioactive molecules. A key conceptual framework for future applications is the principle of bioisosteric replacement. nih.govdrughunter.com

Q & A

Q. What are the optimized synthetic routes for 4-Cyclopropylthiazole-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclocondensation of cyclopropylthioamide precursors with α-halo carbonyl compounds. For example, substituted benzaldehyde derivatives are reacted under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . Key variables affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous anhydrous conditions.
  • Catalyst : Acidic conditions (e.g., acetic acid) promote imine formation, critical for thiazole ring closure.
  • Temperature : Reflux (~80°C) balances reaction rate and side-product minimization.
Reaction Parameter Optimized Condition Impact on Yield
SolventEthanol75–85% yield
CatalystGlacial acetic acid15% molar ratio
Time4–6 hours>90% conversion

Q. How is this compound characterized structurally?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1H^1H NMR (400 MHz, CDCl3_3) identifies the aldehyde proton (δ 9.8–10.2 ppm) and cyclopropyl protons (δ 1.2–1.5 ppm). 13C^{13}C NMR confirms the thiazole carbons (δ 150–160 ppm) .
    • IR : Strong absorption at ~1680 cm1^{-1} (C=O stretch) and ~3100 cm1^{-1} (C-H of cyclopropane).
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond angles and confirms cyclopropane-thiazole ring geometry .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile aldehydes .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the aldehyde position to modulate electrophilicity for nucleophilic addition.
  • SAR Studies : Compare IC50_{50} values against kinase targets using assays like ELISA or fluorescence polarization. For example, cyclopropane ring strain may enhance binding affinity to ATP pockets .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack.
  • MD Simulations : Simulate solvent effects (e.g., DMSO) to evaluate steric hindrance from the cyclopropyl group .

Q. How can contradictory data on the compound’s stability in aqueous media be resolved?

Methodological Answer:

  • pH-Dependent Studies : Monitor degradation via HPLC at pH 2–12. The aldehyde group is prone to hydration above pH 7, forming geminal diols.
  • Accelerated Stability Testing : Use Arrhenius plots (40–60°C) to extrapolate shelf-life under ambient conditions .

Q. What role does this compound play in multi-step syntheses of heterocyclic scaffolds?

Methodological Answer:

  • Thiazolo[3,2-a]pyrimidines : React with malononitrile derivatives under basic conditions (K2_2CO3_3/DMF) to form fused rings.
  • Schiff Bases : Condense with primary amines (e.g., aniline) to generate imine-linked pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.